3-Amino-3-cyclopentylpropan-1-OL
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Overview
Description
3-Amino-3-cyclopentylpropan-1-OL is an organic compound with the molecular formula C8H17NO. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group. This compound is notable for its unique structure, which includes a cyclopentyl ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-3-cyclopentylpropan-1-OL typically involves the use of chiral sources and asymmetric cycloaddition reactions. One common method includes the reaction of cyclopentadiene with an N-acylhydroxylamine compound, which acts as a chiral inducer. This reaction builds two chiral centers in the target product. The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .
Industrial Production Methods
For large-scale industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. The raw materials are widely available and cost-effective, making the process economically viable. The method also boasts high atom economy and low production costs, with good stereoselectivity and high optical purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-cyclopentylpropan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-3-cyclopentylpropan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry .
Mechanism of Action
The mechanism by which 3-Amino-3-cyclopentylpropan-1-OL exerts its effects involves interactions with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with a simpler structure, lacking the cyclopentyl ring.
2-Aminoethanol: Another primary amine and alcohol, commonly used in various industrial applications.
Uniqueness
3-Amino-3-cyclopentylpropan-1-OL stands out due to its cyclopentyl ring, which imparts unique steric and electronic properties. This structural feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-amino-3-cyclopentylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8(5-6-10)7-3-1-2-4-7/h7-8,10H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBDEJVQHJRNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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